BenchChemオンラインストアへようこそ!

5-Bromo-8-nitroisoquinoline

Heterocyclic Chemistry Palladium Catalysis Medicinal Chemistry

5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) is a strategic, dual-functional scaffold that integrates an aryl bromide handle for Pd-catalyzed cross-coupling and a masked amine precursor (nitro group) for selective reduction. This orthogonal reactivity enables sequential derivatization – a critical advantage exploited in multistep syntheses of kinase inhibitors and CNS candidates such as the neuroprotective agent NS-417. A dedicated patent describes a scalable, high-yielding (~90%) nitration route from 5-bromoisoquinoline, de-risking kilo-scale scale-up. Procure this compound with ≥97% HPLC purity and a certificate of analysis that verifies the correct 5-bromo-8-nitro regioisomer, ensuring batch-to-batch reproducibility for your preclinical and Phase I supply chains.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 63927-23-1
Cat. No. B189721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-nitroisoquinoline
CAS63927-23-1
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H
InChIKeyULGOLOXWHJEZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-nitroisoquinoline (CAS 63927-23-1): A Halogenated Nitroisoquinoline Building Block for Pharmaceutical and Heterocyclic Synthesis


5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) is a halogenated aromatic heterocyclic compound belonging to the isoquinoline class. It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 8-position on the isoquinoline ring . This specific substitution pattern provides a dual-functional scaffold that is highly valued as a versatile intermediate in organic and medicinal chemistry [1]. Its utility is underscored by dedicated patent literature for its efficient, scalable preparation [2], confirming its industrial relevance as a key starting material for synthesizing complex drug candidates and functional materials.

Why 5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) Cannot Be Replaced by Its Mono-Substituted Analogs in Advanced Synthesis


The unique synthetic value of 5-Bromo-8-nitroisoquinoline arises from the orthogonal reactivity conferred by its specific 5-bromo and 8-nitro substitution pattern, a feature absent in simpler analogs like 5-bromoisoquinoline or 8-nitroisoquinoline . The bromine atom provides a robust handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group serves as a masked amine that can be selectively reduced to an amino group for further functionalization [1]. Using a generic analog would forfeit one of these essential synthetic vectors, necessitating additional, often low-yielding, steps to introduce the missing functionality [2]. This dual functionality is precisely why the compound is specified in multistep pharmaceutical syntheses; substituting it with a mono-functional derivative would break the established synthetic route, leading to reduced efficiency and increased process costs .

5-Bromo-8-nitroisoquinoline (63927-23-1): Quantified Differentiation Against Key Analogs in Reactivity and Scalability


Dual Synthetic Handle vs. Mono-Substituted Analogs (5-Bromoisoquinoline & 8-Nitroisoquinoline)

5-Bromo-8-nitroisoquinoline offers two orthogonal, reactive sites for sequential derivatization: a C5-Br site for cross-coupling and an C8-NO₂ site for reduction/functionalization. In contrast, 5-bromoisoquinoline lacks the nitro group, and 8-nitroisoquinoline lacks the bromine atom . This provides a clear synthetic advantage for building molecular complexity. The 8-nitro group exerts an electron-withdrawing inductive effect, activating the 5-bromo position toward oxidative addition in Pd-catalyzed cross-coupling reactions relative to non-nitrated bromoarenes, as inferred from established class-level structure-activity relationships in aryl halide cross-coupling [1].

Heterocyclic Chemistry Palladium Catalysis Medicinal Chemistry

Scalable Production Yields: 5-Bromo-8-nitroisoquinoline vs. 5-Bromoisoquinoline

A robust, patent-protected synthetic route enables the production of 5-Bromo-8-nitroisoquinoline with a reported isolated yield of 90% from the nitration of 5-bromoisoquinoline [1]. This high-yielding, scalable process contrasts with the lower overall efficiency of multi-step methods often required to access similarly functionalized heterocycles [2]. The high yield and process reproducibility are key factors for procurement decisions involving kilogram-scale quantities [3].

Process Chemistry Large-Scale Synthesis Nitration

Reactivity Contrast: Pro-Drug vs. Free Amine (5-Bromo-8-aminoisoquinoline)

5-Bromo-8-nitroisoquinoline serves as a stable, masked precursor to the corresponding 8-amino derivative. Reduction of the nitro group to an amine using H₂/Pd-C is a well-established transformation, occurring in high yield (e.g., 66% yield reported for a related hydrogenation to give isoquinolin-8-amine) [1]. This contrasts with the inherent instability and air-sensitivity often associated with free heteroaromatic amines, making the nitro compound a superior choice for storage and handling prior to late-stage diversification .

Prodrug Design Reduction Chemistry Amine Masking

Commercial Purity Specification: 5-Bromo-8-nitroisoquinoline vs. 8-Bromo-5-nitroisoquinoline

Commercially available 5-Bromo-8-nitroisoquinoline is routinely supplied with a minimum purity of 96% as determined by HPLC [1]. This specification is critical for its intended use as an intermediate in multistep syntheses, such as the preparation of the CNS drug candidate NS-417 [2]. In contrast, the regioisomeric impurity, 8-bromo-5-nitroisoquinoline, is a potential byproduct from non-selective nitration . The ability to source the target compound in high regioisomeric purity is a key procurement differentiator, ensuring downstream reactions proceed with the expected selectivity and yield.

Quality Control Isomer Purity Regioisomer

Key Application Scenarios for 5-Bromo-8-nitroisoquinoline (63927-23-1) as Informed by its Differential Profile


Medicinal Chemistry: Synthesis of Polyfunctional Kinase Inhibitors and CNS Agents

The dual orthogonal reactivity of 5-Bromo-8-nitroisoquinoline makes it a strategic building block for assembling drug-like molecules, particularly kinase inhibitors and central nervous system (CNS) agents. The 5-bromo group can undergo a Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl moiety, a common motif in kinase inhibitor design, while the 8-nitro group can be reduced to a primary amine for subsequent amide bond formation or reductive alkylation [1]. This sequential derivatization was exploited in the synthesis of the advanced clinical candidate NS-417, a neuroprotective agent targeting AMPA receptors [2].

Process R&D: Scale-Up of Multi-Kilogram Intermediate Production

The existence of a dedicated patent describing a high-yielding, scalable process for synthesizing 5-Bromo-8-nitroisoquinoline [1] provides a robust and validated framework for industrial production. The reported 90% yield from 5-bromoisoquinoline [2] reduces the cost of goods and improves process mass intensity, which are critical metrics for pharmaceutical process development. This established process knowledge de-risks the transition from gram-scale discovery research to multi-kilogram scale-up for preclinical toxicology studies and Phase I clinical supply.

Heterocyclic Chemistry: Access to Complex Polycyclic Scaffolds

The compound serves as a privileged precursor to novel polycyclic nitrogen-containing systems. For example, the reactive C5-Br and C8-NO₂ groups can be sequentially manipulated to generate reactive ylides or intermediates suitable for 1,3-dipolar cycloaddition reactions, enabling the rapid construction of pyrrolo[2,1-a]isoquinoline cores [1]. This synthetic utility is a key differentiator from simpler isoquinoline derivatives, offering a direct entry into structurally complex heterocycles of interest in drug discovery and materials science [2].

Quality Control and Procurement: Sourcing a Regioisomerically Pure Intermediate

When sourcing this compound for critical synthetic steps, a defined purity specification of ≥96% (HPLC) [1] provides the necessary quality assurance. This is particularly important given the potential for regioisomeric impurities (e.g., 8-bromo-5-nitroisoquinoline) arising from the nitration step. Procurement of material with a certificate of analysis confirming the correct regioisomer and high chemical purity minimizes the risk of introducing unwanted side products that could compromise the efficiency and reproducibility of downstream multistep syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-8-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.